molecular formula C6H3ClN2O7S B1617663 2-chloro-3,5-dinitrobenzenesulfonic acid CAS No. 4515-26-8

2-chloro-3,5-dinitrobenzenesulfonic acid

Cat. No.: B1617663
CAS No.: 4515-26-8
M. Wt: 282.62 g/mol
InChI Key: ODEUZCDONYETMV-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with chlorine and two nitro groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,5-dinitrobenzenesulfonic acid typically involves the nitration of 2-chlorobenzenesulfonic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution: Products include 2-amino-3,5-dinitrobenzenesulfonic acid.

    Reduction: Products include 2-chloro-3,5-diaminobenzenesulfonic acid.

    Oxidation: Products include various sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-3,5-dinitrobenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-3,5-dinitrobenzenesulfonic acid involves its interaction with nucleophiles and electrophiles. The nitro groups enhance the electrophilic nature of the benzene ring, making it more reactive towards nucleophilic substitution. The sulfonic acid group increases the compound’s solubility in water, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzenesulfonic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Chloro-5-nitrobenzenesulfonic acid: Contains only one nitro group, resulting in different reactivity and applications.

    4-Chloro-3,5-dinitrobenzenesulfonic acid: The position of the chlorine atom affects its chemical behavior and reactivity.

Uniqueness

2-Chloro-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns and make it valuable in various chemical processes and applications.

Properties

IUPAC Name

2-chloro-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O7S/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEUZCDONYETMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196405
Record name 2-Chloro-3,5-dinitrobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-26-8
Record name 2-Chloro-3,5-dinitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4515-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-dinitrobenzenesulphonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3,5-dinitrobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196405
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Record name 2-chloro-3,5-dinitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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